20-Formylpregn-4-en-3-one
Overview
Description
20-Formylpregn-4-en-3-one: is a steroid hormone that belongs to the class of pregnane steroids. . This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 20-Formylpregn-4-en-3-one typically involves the oxidation of 21-hydroxy-20-methylpregna-4-en-3-one. One method uses a TEMPO-NaClO reagent for the oxidation process . The aldehyde formed is then subjected to enamination and copper catalytic oxidation degradation to prepare the final product .
Industrial Production Methods: In industrial settings, the preparation method involves taking 21-hydroxy-20-methylpregn-4-ene-3-ketone as an initial raw material. This compound undergoes an oxidation reaction step to obtain 20-formylpregn-4-ene-3-ketone, followed by an oxidation decarburization reaction step under the action of a catalyst to produce progesterone . This method is advantageous due to its shorter reaction route, higher yield, and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions: 20-Formylpregn-4-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: TEMPO-NaClO reagent is commonly used for the oxidation of 21-hydroxy-20-methylpregna-4-en-3-one to form this compound.
Reduction: Sodium borohydride in the presence of cerium (III) chloride (Luche reduction) is used for the selective reduction of the conjugated carbonyl group in position 3 of progesterone.
Major Products:
Oxidation: The major product formed is this compound.
Reduction: The reduction of progesterone leads to the formation of 3α-hydroxy-5α-pregnanolone and 3α-hydroxypregn-4-en-20-one.
Scientific Research Applications
20-Formylpregn-4-en-3-one has various scientific research applications, including:
Chemistry: It is used in the synthesis of other steroid hormones and as an intermediate in the preparation of progesterone.
Biology: It is studied for its potential immunomodulatory effects, particularly in the regulation of cytokine gene expression.
Medicine: It has potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: It is used in the commercial production of progesterone and other steroid hormones.
Mechanism of Action
The mechanism of action of 20-Formylpregn-4-en-3-one involves its interaction with specific molecular targets and pathways. It binds to progesterone receptors and modulates the expression of various genes involved in immune response and cell proliferation . This compound can decrease the levels of transforming growth factor-beta (TGFβ) mRNA and regulate the expression of tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β) mRNA .
Comparison with Similar Compounds
20(S)-Formylpregn-4-en-3,7-dione: This compound is similar in structure but has an additional keto group at position 7.
3α-Hydroxy-5α-pregnanolone: A metabolite of progesterone with a hydroxyl group at position 3 and a saturated A-ring.
3α-Hydroxypregn-4-en-20-one: Another metabolite of progesterone with a hydroxyl group at position 3 and an unsaturated A-ring.
Uniqueness: 20-Formylpregn-4-en-3-one is unique due to its specific structural features and its ability to modulate immune responses and gene expression. Its potential therapeutic applications and role as an intermediate in the synthesis of other steroid hormones further highlight its significance in scientific research and industry .
Properties
IUPAC Name |
2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPJEGGIGJLDQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66289-21-2 | |
Record name | NSC9137 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (20R)-3-oxopregn-4-ene-20-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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